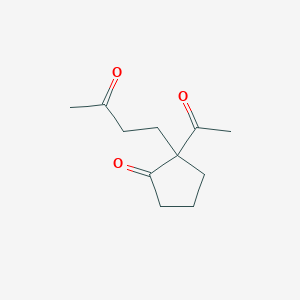
Cyclopentanone, 2-acetyl-2-(3-oxobutyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- is a specialized organic compound with the molecular formula C₁₁H₁₆O₃. It is a derivative of cyclopentanone, featuring additional acetyl and oxobutyl groups. This compound is of interest in various fields due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- typically involves the reaction of cyclopentanone with acetylating agents under controlled conditions. One common method includes the use of acetic anhydride and a catalyst such as sulfuric acid to facilitate the acetylation process. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial to achieving high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or hydrazines replace the oxygen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Imines or hydrazones.
Applications De Recherche Scientifique
Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism by which Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- exerts its effects involves interactions with specific molecular targets. The compound’s carbonyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the acetyl and oxobutyl groups may interact with cellular receptors, modulating various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetylcyclopentanone: A simpler analog with only one acetyl group.
Cyclopentanone, 2-acetyl-2-(3-oxopropyl)-: Similar structure but with a shorter oxoalkyl chain.
Cyclopentanone, 2-acetyl-2-(3-oxopentyl)-: Similar structure but with a longer oxoalkyl chain.
Uniqueness
Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its diverse applications in various fields make it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
191793-21-2 |
|---|---|
Formule moléculaire |
C11H16O3 |
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
2-acetyl-2-(3-oxobutyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H16O3/c1-8(12)5-7-11(9(2)13)6-3-4-10(11)14/h3-7H2,1-2H3 |
Clé InChI |
KFJLFJDSYXLHMK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC1(CCCC1=O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine](/img/structure/B12555572.png)
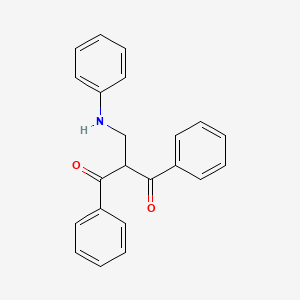
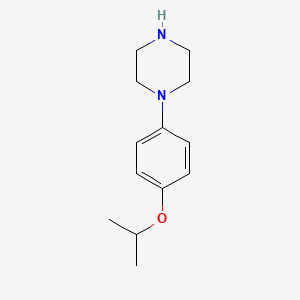
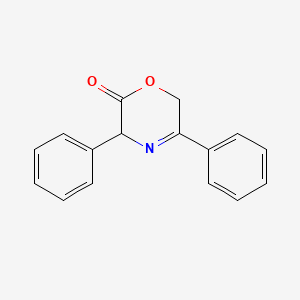
![Naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl-](/img/structure/B12555595.png)
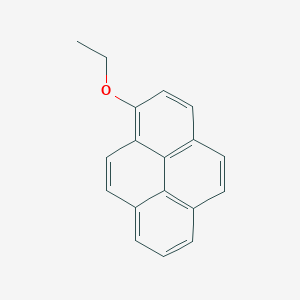


![(2S)-2-{[Tri(propan-2-yl)silyl]oxy}heptanal](/img/structure/B12555625.png)
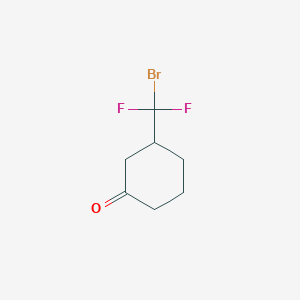
![2H-1-Benzopyran-2-one, 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B12555635.png)
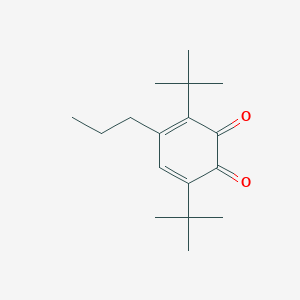
![2H-1,3-Benzothiazin-4(3H)-one, 3-[2-(nitrooxy)ethyl]-](/img/structure/B12555642.png)
![2,5-Bis[(propan-2-yl)oxy]benzoic acid](/img/structure/B12555649.png)
